An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde
An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde
CAS Number: 69770-20-3
For correspondence: This document is a comprehensive guide intended for researchers, scientists, and professionals in drug development.
Abstract
This whitepaper provides a detailed technical overview of 3-(4-Chlorophenoxy)benzaldehyde (CAS No. 69770-20-3), a key intermediate in the synthesis of various biologically active molecules. The document covers its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications in medicinal chemistry, particularly as a precursor for Fatty Acid Amide Hydrolase (FAAH) inhibitors and potential anti-cancer agents. Detailed experimental protocols, data tables, and diagrams of synthetic and biological pathways are included to support advanced research and development.
Introduction
3-(4-Chlorophenoxy)benzaldehyde is an aromatic ether and aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a diaryl ether linkage, combines the reactivity of a benzaldehyde moiety with the physicochemical properties imparted by the chlorophenoxy group. This unique combination makes it a valuable precursor for creating complex molecules with therapeutic potential. Notably, it is a key starting material for a class of carbamate-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain, inflammation, and neurological disorders. Furthermore, the benzaldehyde scaffold is associated with anti-tumor properties, suggesting another avenue of investigation for its derivatives.
Physicochemical and Spectroscopic Data
The fundamental properties of 3-(4-Chlorophenoxy)benzaldehyde are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 69770-20-3 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| IUPAC Name | 3-(4-chlorophenoxy)benzaldehyde | [1] |
| Synonyms | m-(p-Chlorophenoxy)benzaldehyde, Benzaldehyde, 3-(4-chlorophenoxy)- | [1] |
| Appearance | Clear, slightly yellow liquid | |
| Boiling Point | 125 °C @ 0.1 mmHg | |
| Density | 1.213 g/mL at 25 °C | |
| Refractive Index | n20/D 1.608 | |
| Flash Point | > 110 °C (> 230 °F) |
Spectroscopic Data
Table 2.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |
| Aldehyde H | ~9.95 | Singlet | -CHO |
| Aromatic H | ~7.8-7.0 | Multiplet | Ar-H |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment |
| Carbonyl C | ~191 | C=O |
| Aromatic C | ~160-118 | Ar-C |
Table 2.2.2: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080-3030 | Medium | C-H Stretch | Aromatic C-H |
| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublet) | Aldehyde C-H |
| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1600-1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250-1200 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |
| ~1100-1000 | Medium | C-O-C Stretch | Aryl Ether (symmetric) |
| ~850-800 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |
| ~780-740 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted ring |
| ~750-700 | Strong | C-Cl Stretch | Aryl Halide |
Synthesis and Experimental Protocols
The primary method for synthesizing 3-(4-Chlorophenoxy)benzaldehyde is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond between an aryl halide and a phenol.
General Synthesis Workflow: Ullmann Condensation
The synthesis involves the coupling of 3-hydroxybenzaldehyde with 1-chloro-4-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base.
Caption: General workflow for the Ullmann synthesis of 3-(4-Chlorophenoxy)benzaldehyde.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for Ullmann ether synthesis. Researchers should optimize conditions for their specific setup.
Materials:
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3-Hydroxybenzaldehyde (1.0 eq)
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1-Chloro-4-iodobenzene (1.1 eq)
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Copper(I) Iodide (CuI) (0.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, copper(I) iodide, and potassium carbonate.
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Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Add anhydrous DMF via syringe.
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Heat the reaction mixture to 120-140 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Upon completion, cool the mixture to room temperature and dilute with water.
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Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 3-(4-Chlorophenoxy)benzaldehyde as a clear, slightly yellow liquid.
Applications in Drug Development
Precursor for Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects with a potentially lower side effect profile than direct cannabinoid receptor agonists. O-aryl carbamates are a major class of irreversible FAAH inhibitors, and 3-(4-Chlorophenoxy)benzaldehyde is a precursor to the corresponding phenol required for their synthesis.
4.1.1. Synthesis of a Carbamate FAAH Inhibitor (General Protocol)
The aldehyde must first be converted to a phenol, typically via a Baeyer-Villiger oxidation, before reaction with an isocyanate to form the carbamate.
Caption: Synthetic pathway from 3-(4-Chlorophenoxy)benzaldehyde to an O-Aryl Carbamate FAAH inhibitor.
4.1.2. Mechanism of FAAH Inhibition by O-Aryl Carbamates
O-aryl carbamates act as mechanism-based irreversible inhibitors. They covalently modify the catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.
Caption: Covalent modification of FAAH's catalytic serine by an O-Aryl Carbamate inhibitor.
Potential as an Anti-Cancer Agent Scaffold
Benzaldehyde and its derivatives have been investigated for anti-tumor activity. While the specific mechanism for 3-(4-Chlorophenoxy)benzaldehyde is not fully elucidated, research on the parent compound suggests a plausible pathway involving the inhibition of protein-protein interactions crucial for cancer cell survival and treatment resistance.
4.2.1. Postulated Anti-Tumor Signaling Pathway
Benzaldehyde has been shown to target the scaffolding protein 14-3-3ζ, preventing its interaction with phosphorylated histone H3 (H3S28ph). This disruption inhibits the expression of genes related to epithelial-mesenchymal transition (EMT) and stemness, potentially overcoming treatment resistance.
Caption: Postulated mechanism of anti-tumor activity via inhibition of the 14-3-3ζ pathway.
Safety and Handling
3-(4-Chlorophenoxy)benzaldehyde is a chemical that requires careful handling in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
3-(4-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant value to the fields of medicinal chemistry and drug development. Its straightforward synthesis via Ullmann condensation and its utility as a scaffold for potent FAAH inhibitors and potential anti-cancer agents make it a compound of high interest. This guide has provided a comprehensive summary of its properties, synthesis, and biological relevance, offering a foundational resource for researchers aiming to leverage this molecule in the design and discovery of novel therapeutics.
